molecular formula C28H30N2O3S B2951456 9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate CAS No. 1176547-78-6

9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate

Cat. No.: B2951456
CAS No.: 1176547-78-6
M. Wt: 474.62
InChI Key: UYJDGYSUDUCXGQ-BCHFMIIMSA-N
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Description

9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate (CAS: 211929-83-8) is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected carbamate derivative. Its structure features:

  • Fmoc group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions.
  • Chiral centers: The (1S) configuration at the propyl backbone and (1R) configuration at the phenylethyl carbamoyl moiety, which are critical for stereochemical specificity in biological interactions .
  • Methylsulfanyl (SCH₃) group: Enhances hydrophobicity and may influence redox activity or metal coordination.

This compound is utilized in solid-phase peptide synthesis (SPPS) and as a building block for bioactive molecules. Its industrial-grade availability suggests applications in large-scale pharmaceutical production .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-4-methylsulfanyl-1-oxo-1-[[(1R)-1-phenylethyl]amino]butan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O3S/c1-19(20-10-4-3-5-11-20)29-27(31)26(16-17-34-2)30-28(32)33-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h3-15,19,25-26H,16-18H2,1-2H3,(H,29,31)(H,30,32)/t19-,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJDGYSUDUCXGQ-BCHFMIIMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@H](CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9H-Fluoren-9-ylmethyl N-[(1S)-3-(methylsulfanyl)-1-{[(1R)-1-phenylethyl]carbamoyl}propyl]carbamate is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a fluorenyl group and a carbamate moiety. Its molecular formula is C20H26N2O3SC_{20}H_{26}N_{2}O_{3}S, and it exhibits the following properties:

PropertyValue
Molecular Weight374.50 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol/water)3.67

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It is hypothesized that the methylsulfanyl group enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : It has shown potential in reducing inflammation markers in vitro, indicating a possible role in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

Case Studies

Several studies have investigated the biological activity of similar carbamate derivatives, providing insights into the potential effects of this specific compound:

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated various carbamate derivatives for their anticancer properties. The findings indicated that compounds with similar structures exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) .
  • Inflammation Model :
    • In an experimental model of inflammation, a related compound demonstrated a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) when administered to mice subjected to lipopolysaccharide-induced inflammation . This suggests potential therapeutic applications for inflammatory conditions.
  • Neuroprotection :
    • Research conducted on neuroprotective agents highlighted that compounds with fluorenyl moieties showed promise in protecting against glutamate-induced neurotoxicity in neuronal cultures . This supports further investigation into the neuroprotective capabilities of our compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound is compared to structurally related Fmoc-protected carbamates, focusing on substituents, physical properties, and functional roles.

Table 1: Comparative Analysis of Fmoc-Protected Carbamates
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
Target Compound C₂₀H₂₁NO₃S 355.5 Not reported Fmoc-protected, (1S,1R) stereochemistry, SCH₃ group
(9H-Fluoren-9-yl)methyl (S)-(1-(6-methoxynaphthalen-2-yl)ethyl)carbamate C₂₈H₂₅NO₃ 423.5 Oil (liquid) Methoxynaphthyl group, liquid state at RT
(9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride C₁₈H₂₁ClN₂O₂ 332.8 Not reported Charged amine, hydrophilic, hydrochloride salt
(9H-Fluoren-9-yl)methyl (4-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzyl)carbamate C₂₇H₂₃N₃O₄ 465.5 Not reported Hydrazine linker, dioxopentanone group
9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate C₃₇H₃₁NO₃S 569.7 Not reported Trityl-protected sulfanyl, bulky substituent
Methyl (S)-3-(2-((benzyloxy)carbonyl)amino-3-phenylpropanethioamido)propanoate (9) C₂₃H₂₆N₂O₄S 426.5 188.2–190.0 Benzyloxycarbonyl (Cbz) group, thioamide linkage
(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate C₂₁H₂₅NO₃ 339.4 Not reported Hydroxyisopropyl group, (R)-configuration

Functional and Structural Insights

a) Steric and Electronic Effects
  • The methylsulfanyl (SCH₃) group in the target compound confers moderate hydrophobicity compared to hydrophilic derivatives like (3-aminopropyl)carbamate hydrochloride .
  • Chiral Centers : The (1S,1R) configuration distinguishes the target from analogs like the (R)-configured hydroxyisopropyl derivative (CAS 215178-41-9), which may exhibit divergent binding affinities in enantioselective processes .
b) Physical Properties
  • The target compound’s melting point is unspecified but likely lower due to the flexible SCH₃ group.
  • State at RT : Unlike the liquid methoxynaphthyl derivative , the target is likely a solid, as industrial-grade materials typically prioritize stability .

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